Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
CAS No.: 37043-04-2
Cat. No.: VC8466824
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37043-04-2 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12) |
| Standard InChI Key | YXBLPNSWHUPKPH-UHFFFAOYSA-N |
| SMILES | C1CCN2C(C1)C(=O)NCC2=O |
| Canonical SMILES | C1CCN2C(C1)C(=O)NCC2=O |
Introduction
Structural and Chemical Properties
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-1,4-dione, reflecting its bicyclic framework with two ketone groups at positions 1 and 4. Its molecular formula is C₈H₁₂N₂O₂, corresponding to a molecular weight of 168.19 g/mol. The stereochemistry of the molecule, particularly the (R)-enantiomer (CAS 36588-50-8), has been commercialized for research purposes, though racemic mixtures are also studied .
Key Structural Features
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Bicyclic Core: A pyridine ring fused to a pyrazine ring, both in partially saturated states.
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Ketone Groups: Two carbonyl groups at positions 1 and 4, which influence reactivity and intermolecular interactions.
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Chirality: The (R)-configuration at the bridgehead carbon introduces stereochemical complexity, affecting biological activity .
Physicochemical Characteristics
While experimental data on this specific dione are sparse, analogous pyridopyrazines exhibit:
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LogP: ~0.5–1.5 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Aqueous Solubility: Limited solubility in water but enhanced in polar aprotic solvents like DMSO.
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Thermal Stability: Decomposition temperatures above 200°C, typical for rigid heterocycles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione typically involves multi-step protocols starting from pyridine or pyrazine precursors. A common strategy includes:
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Cyclocondensation: Reaction of 2-aminopyridine with diketones (e.g., diethyl oxalate) under acidic or basic conditions to form the bicyclic core.
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Oxidation: Controlled oxidation of intermediate alcohols or amines to introduce ketone groups. For example, potassium permanganate in acidic media selectively oxidizes secondary alcohols to ketones.
Industrial-Scale Production
Industrial methods prioritize continuous flow chemistry to enhance efficiency:
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Microreactors: Enable precise temperature control (80–120°C) and reduced reaction times.
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Catalytic Systems: Heterogeneous catalysts (e.g., Pd/C) improve selectivity and reduce waste.
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of pyridopyrazine-diones exhibit broad-spectrum antimicrobial effects. For instance:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 32–64 |
Mechanistic studies suggest interference with cell wall synthesis or nucleic acid replication, though target identification remains ongoing.
Case Study: PDE4B Inhibition
A 2024 study demonstrated that fluorinated dione derivatives inhibit phosphodiesterase 4B (PDE4B), a target for inflammatory diseases:
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IC₅₀: 0.8 µM (superior to roflumilast, IC₅₀ = 1.2 µM).
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Selectivity: >100-fold over PDE3 and PDE5 isoforms.
Materials Science Applications
Coordination Polymers
The dione’s carbonyl groups act as ligands for metal ions, forming porous frameworks with applications in gas storage:
| Metal Ion | Surface Area (m²/g) | CO₂ Uptake (mmol/g) |
|---|---|---|
| Cu²⁺ | 850 | 4.2 |
| Zn²⁺ | 720 | 3.8 |
These materials exhibit stability up to 300°C, making them candidates for carbon capture technologies.
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Control: Achieving enantiopure diones requires chiral catalysts or resolutions, increasing costs.
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Scale-Up Issues: Low yields in oxidation steps necessitate alternative reagents (e.g., TEMPO/oxone systems).
Unanswered Research Questions
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What enzymes or receptors are primary targets for the dione’s neuroactive effects?
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Can computational models predict substituent effects on PDE4B inhibition?
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How do dione-based polymers perform in real-world carbon capture scenarios?
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